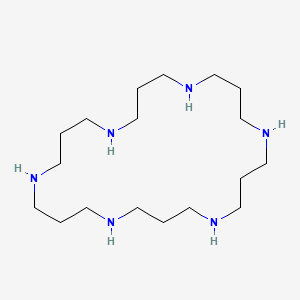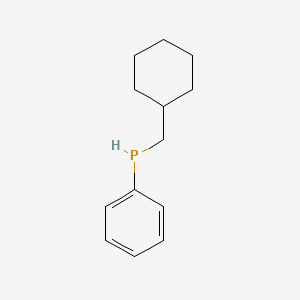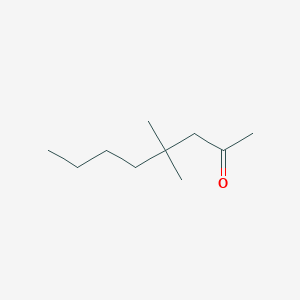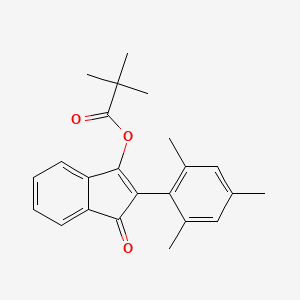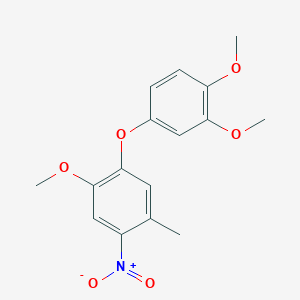
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups such as methoxy, phenoxy, and nitro groups
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Group: The initial step involves the reaction of 3,4-dimethoxyphenol with an appropriate halogenated compound to form the phenoxy group.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has similar methoxy groups but lacks the nitro and phenoxy groups, leading to different chemical and biological properties.
2-(3,4-Dimethoxyphenoxy)acetic Acid: This compound has a carboxylic acid group instead of the nitro group, resulting in different reactivity and applications.
3-(3,4-Dimethoxyphenyl)propionic Acid: This compound has a propionic acid group and is used in different industrial applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
38314-81-7 |
|---|---|
Formule moléculaire |
C16H17NO6 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C16H17NO6/c1-10-7-16(15(22-4)9-12(10)17(18)19)23-11-5-6-13(20-2)14(8-11)21-3/h5-9H,1-4H3 |
Clé InChI |
KYULMJHUGKIQLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
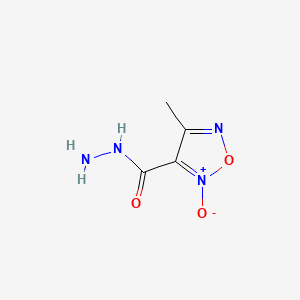
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)




